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Compound of Interest

Compound Name: Closantel Sodium Salt

CAS No.: 61438-64-0

Cat. No.: B001025 Get Quote

Executive Summary: The Ionic Trade-Off[1]
In the development of veterinary antiparasitics, Closantel represents a classic case study in the

"solubility vs. permeability" trade-off. As a halogenated salicylanilide, its efficacy relies entirely

on its ability to act as a protonophore—shuttling protons across mitochondrial membranes to

uncouple oxidative phosphorylation.

For the formulation scientist, the choice between Closantel Base and Closantel Sodium is not

merely about dissolving a powder; it is about managing the transition from the dosage form to

the biological target. The Sodium salt offers the necessary aqueous solubility for parenteral

delivery (injectables) and oral drenches, but it is thermodynamically driven to revert to the

lipophilic Base form in acidic environments (e.g., the abomasum). Understanding this

interconversion is critical for predicting bioavailability and stability.

Molecular Architecture & Mechanism
To understand the physicochemical divergence, we must first look at the structural causation.

Closantel Base: A weak acid (pKa ~6.0–7.0) containing two iodine atoms and a phenolic

hydroxyl group.[1] It is highly lipophilic (LogP > 7), allowing it to embed within the lipid bilayer

of the mitochondrial membrane.
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Closantel Sodium: The phenolate salt form. The ionization of the phenolic hydroxyl group

drastically reduces lipophilicity and increases water solubility, but only within specific pH

limits.

The Protonophore Cycle
The drug's mechanism dictates its required properties. The molecule must exist in equilibrium

between the ionized (anionic) form and the neutral (protonated) form to shuttle protons.
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Figure 1: The Protonophore Mechanism.[2] The drug must cycle between the lipophilic Base (to

cross the membrane) and the anionic Salt form (to return), collapsing the proton gradient

essential for ATP synthesis.

Comparative Physicochemical Data
The following data aggregates experimental values and validated predictive models for

formulation benchmarking.
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Property Closantel Base
Closantel Sodium
(Dihydrate)

Implication

CAS Number 57808-65-8 61438-64-0
Regulatory filing

identity.[2]

Molecular Weight 663.07 g/mol
~721.1 g/mol (as

dihydrate)

Stoichiometry

calculations.

Appearance
White to pale yellow

crystalline powder

Yellow powder

(Hygroscopic)

Handling precautions

(humidity control for

salt).[2]

Solubility (Water)
Practically Insoluble

(< 0.1 mg/mL)

Slightly Soluble* (pH

dependent)

Salt requires

cosolvents (e.g., PG)

for high-conc

injectables.[2]

Solubility (Organic)
Soluble in Acetone,

Ethanol

Freely soluble in

Ethanol, Methanol

Solvent selection for

processing.

Melting Point
215–220°C

(Decomposes)

> 240°C

(Decomposes)

Thermal processing

limits.[2]

LogP (Lipophilicity)
~7.0 – 8.1 (Highly

Lipophilic)
N/A (Ionized)

Base binds strongly to

plasma proteins

(>99%).[2]

pKa
~6.0 – 7.0 (Phenolic

OH)
N/A

Determines pH at

which precipitation

occurs.[2]
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Critical Insight: Closantel Sodium is not freely water-soluble like sodium chloride.[2] It is a salt of

a weak acid and a strong base. Upon dissolution in water, it hydrolyzes, creating an alkaline

solution. If the pH is lowered (e.g., < 7.0), the equilibrium shifts rapidly toward the insoluble

Base, causing precipitation.

Formulation Dynamics & Stability[1][3]
The Solubility-pH Profile
For injectable formulations, the Sodium salt is mandatory. However, simple aqueous dissolution

is insufficient due to the "Common Ion Effect" and hydrolysis.

Target pH: Formulations must be maintained at pH > 8.5 to ensure the drug remains ionized.

Cosolvents: Propylene Glycol (PG) or Glycerol Formal is often required to suppress

hydrolysis and maintain solubility.

Degradation Pathways
Both forms share similar vulnerabilities, primarily driven by the iodine substituents.

Photolytic Deiodination: Exposure to UV light causes the cleavage of the C-I bond, resulting

in mono-iodo derivatives and free radicals. Storage: Amber glass is non-negotiable.

Hydrolysis: The amide bond is relatively stable, but extreme pH (very acidic or very alkaline)

can lead to cleavage into the salicylic acid derivative and the aniline derivative.

Experimental Protocols
As a scientist, you must validate these properties in your specific matrix. Do not rely solely on

literature values.
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Protocol A: pH-Dependent Solubility Profiling (Shake-
Flask Method)
Objective: Determine the precise pH threshold for precipitation of the Base from the Sodium

Salt.[2]

Reagents:

Closantel Sodium (Reference Standard)[2][3][4][5]

Buffers: Citrate (pH 3-6), Phosphate (pH 7-8), Glycine-NaOH (pH 9-10).[2]

HPLC Grade Methanol (for dilution).[3]

Workflow:

Supersaturation: Prepare a 5 mg/mL stock solution of Closantel Sodium in Water/Propylene

Glycol (50:50).

Aliquot & Adjust: Add 1 mL of stock to 9 mL of each buffer system in amber glass vials.

Equilibration: Shake at 25°C for 24 hours.

Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).

Quantification: Dilute filtrate 1:10 with Methanol (to ensure any dissolved salt/base remains

in solution) and analyze via HPLC-UV (240 nm).

Protocol B: Partition Coefficient (LogD) Determination
Objective: Mimic partitioning at physiological interfaces.[2]

System: n-Octanol / Phosphate Buffer (pH 7.4).

Process: Dissolve Closantel Base in n-Octanol (pre-saturated with buffer).

Partitioning: Mix 1:1 with buffer phase. Vortex 30 mins. Centrifuge to separate phases.

Analysis: Analyze both phases.
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Note: Due to high lipophilicity, the buffer phase concentration will be extremely low. Use

LC-MS/MS for the aqueous phase if UV sensitivity is insufficient.[2]

Decision Logic for Product Development
Use this logic flow to determine the appropriate starting material and formulation strategy.

Start: Define Target Profile

Route of Administration?

Oral Delivery Parenteral (SC/IM)

Release Profile?

Suspension/Paste
(Use Closantel Base)

Sustained/Slow

Soluble Drench
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Immediate

Critical: Base requires
micro-milling for bioavailability

Vehicle Selection

Aqueous/Cosolvent
(Use Closantel Sodium + PG)

Standard

Critical: Sodium salt
precipitates at pH < 7
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Figure 2: Formulation Decision Tree. Selection of the salt vs. base is dictated by the required

vehicle viscosity and release kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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